1-{4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl}-2-phenylethanone
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Overview
Description
1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE is a complex organic compound featuring a piperazine ring, a phenyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE typically involves multi-step proceduresThe final step involves the coupling of the phenyl group to the piperazine ring under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Known for its serotonin reuptake inhibitory activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial and antipsychotic properties.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Evaluated as a potential acetylcholinesterase inhibitor.
Uniqueness
1-{4-[5-(AZEPAN-1-YL)-4-FLUORO-2-NITROPHENYL]PIPERAZIN-1-YL}-2-PHENYLETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C24H29FN4O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1-[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C24H29FN4O3/c25-20-17-23(29(31)32)22(18-21(20)26-10-6-1-2-7-11-26)27-12-14-28(15-13-27)24(30)16-19-8-4-3-5-9-19/h3-5,8-9,17-18H,1-2,6-7,10-16H2 |
InChI Key |
AGKQGQYKDSLSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
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